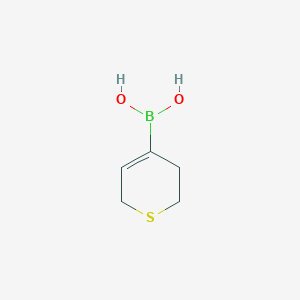

2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone

説明

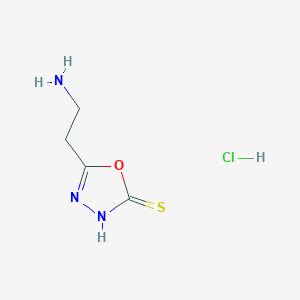

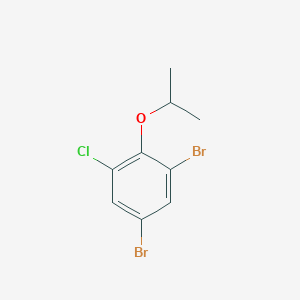

2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone, also known as BHAP, is a synthetic compound that has been widely used in scientific research. BHAP is a derivative of dopamine, which is a neurotransmitter that plays a significant role in the regulation of movement, emotion, and cognition. BHAP has been found to have unique biochemical and physiological effects that make it an important tool in the study of dopamine-related disorders.

科学的研究の応用

Photocatalytic Degradation Studies

2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone has been studied in the context of photocatalytic degradation. For instance, Sakkas et al. (2007) investigated its transformation under simulated solar irradiation using titanium dioxide as a photocatalyst. This research involved kinetic studies of drug decomposition, identification of intermediates, and toxicity evaluations, providing insights into its environmental impact and degradation pathways (Sakkas et al., 2007).

Antioxidant Synergism

The compound also plays a role in antioxidant synergism studies. Omura (1995) explored the decay of 2,6-di-tert-butyl-4-methylphenoxy radical (BHT-radical) in the presence of butylated hydroxyanisole (BHA), shedding light on the interaction between these antioxidants and the mechanisms underlying their synergism (Omura, 1995).

Enzymatic C-Demethylation

Yoo et al. (2008) investigated the in vitro metabolism of a structurally related compound, which is a novel dipeptidyl peptidase-4 inhibitor, using a hepatic microsomal system. This research provides insights into metabolic reactions such as hydroxylation and carbonyl reduction, highlighting the compound's relevance in metabolic studies (Yoo et al., 2008).

作用機序

Terbutaline, also known as “2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone” or “Terbutaline Impurity C”, is a synthetic beta-2 adrenergic receptor agonist . It is primarily used as a bronchodilator and to prevent premature labor .

Target of Action

Terbutaline’s primary targets are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . These receptors play a crucial role in the regulation of smooth muscle tone in these tissues .

Mode of Action

Terbutaline acts as an agonist at beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in a decrease in intracellular calcium, which in turn leads to the inhibition of contractility of smooth muscle cells .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Terbutaline leads to the stimulation of the enzyme adenyl cyclase . This enzyme catalyzes the conversion of ATP to cAMP, a secondary messenger involved in many cellular processes . The increase in cAMP levels results in the relaxation of bronchial, vascular, and uterine smooth muscle .

Pharmacokinetics

Terbutaline exhibits a linear relationship between plasma concentration and the administered dose . It is metabolized in the liver and gastrointestinal tract, and the primary route of excretion is via the urine . The systemic mean residence time of the drug is about 9 hours . Terbutaline’s volume of distribution at steady state averages 1.6 L/kg .

Result of Action

The molecular and cellular effects of Terbutaline’s action include the relaxation of bronchial, vascular, and uterine smooth muscle . This results in the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema . It also helps to delay premature labor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Terbutaline. For instance, the pharmacokinetics of Terbutaline can be affected by factors such as disease states, age, and exercise . In pregnant women, the plasma concentration of Terbutaline is lowered and clearance is increased . The primary route of excretion in chronic kidney disease (CKD) patients is reported to be nonrenal . Furthermore, the use of Terbutaline is predicted to present insignificant risk to the environment .

特性

IUPAC Name |

2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,13-15H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQVMOOPIMHYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139508-58-0 | |

| Record name | Terbutalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBUTALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Z2G347D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B3237794.png)

![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)